molecular formula C11H14N2OS B072156 1-Allyl-3-(2-methoxyphenyl)thiourea CAS No. 1207-94-9

1-Allyl-3-(2-methoxyphenyl)thiourea

Cat. No.: B072156
CAS No.: 1207-94-9
M. Wt: 222.31 g/mol
InChI Key: OXFCBWYEQXGNIK-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-methoxyphenyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group, an o-methoxyphenyl group, and a thio group attached to the urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(2-methoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with o-methoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl and o-methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Allyl-3-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The allyl and o-methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog without the allyl and o-methoxyphenyl groups.

    N,N’-Dimethylthiourea: Contains methyl groups instead of allyl and o-methoxyphenyl groups.

    Tetramethylthiourea: Contains four methyl groups.

Uniqueness

1-Allyl-3-(2-methoxyphenyl)thiourea is unique due to the presence of the allyl and o-methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1207-94-9

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15)

InChI Key

OXFCBWYEQXGNIK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=S)NCC=C

Isomeric SMILES

COC1=CC=CC=C1NC(=NCC=C)S

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC=C

Key on ui other cas no.

1207-94-9

Origin of Product

United States

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